butyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Butyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes an indole core, a butyl ester group, and a 4-ethoxyphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the 4-ethoxyphenyl group and the butyl ester group. Key steps may include:
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with a ketone or aldehyde to form the indole core.
Esterification: The carboxylic acid group on the indole is esterified with butanol in the presence of an acid catalyst to form the butyl ester.
Substitution Reaction: The 4-ethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Butyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- Butyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Butyl 6-(4-hydroxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Butyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Uniqueness
The presence of the 4-ethoxyphenyl group in butyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate imparts unique properties compared to its analogs. This substituent can influence the compound’s solubility, reactivity, and biological activity. The ethoxy group may enhance its ability to penetrate biological membranes, potentially increasing its efficacy in medicinal applications.
Properties
Molecular Formula |
C22H27NO4 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
butyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-4-6-11-27-22(25)21-14(3)20-18(23-21)12-16(13-19(20)24)15-7-9-17(10-8-15)26-5-2/h7-10,16,23H,4-6,11-13H2,1-3H3 |
InChI Key |
SSVXMKOXTGWADU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OCC)C |
Origin of Product |
United States |
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